1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula . It is characterized by a pyrimidine ring attached to a phenyl group via an ethanamine chain. This compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacological studies. Its hydrochloride form enhances its solubility in water, making it more suitable for biological assays and applications .
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has shown potential biological activities, particularly in the context of cancer research and neuropharmacology. Preliminary studies suggest that it may exhibit:
Several methods have been reported for synthesizing 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride:
This compound has several applications, particularly in:
Interaction studies involving 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Several compounds share structural similarities with 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Pyridinyl)ethan-1-amine | Contains a pyridine instead of pyrimidine; different biological activities. | |
| 4-(Pyrimidin-5-yl)benzene | Lacks the ethanamine chain; primarily used as a building block in organic synthesis. | |
| 1-(4-(Thiazol-2-yl)phenyl)ethan-1-amine | Contains a thiazole ring; exhibits different pharmacological properties. |
The presence of the pyrimidine moiety combined with the specific ethanamine structure gives 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride distinct properties that may enhance its efficacy in targeted therapeutic applications compared to similar compounds .
Traditional synthesis routes often involve sequential condensation and functionalization steps. A representative strategy begins with the formation of the pyrimidine-phenyl backbone, followed by introduction of the ethanamine group. For instance, Gabriel synthesis—a classical method for primary amine preparation—has been employed to generate structurally analogous compounds. This approach typically involves:
A critical challenge in multi-step routes is controlling regioselectivity during pyrimidine functionalization. For example, refluxing intermediates in glacial acetic acid for 6–7 hours achieves yields of 25–40% in final coupling steps. While reliable, these methods often require extensive purification and exhibit moderate atom economy.
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | Phthalimide, MVK | 68 | Alkylated phthalimide |
| 2 | Br₂, DCM | 75 | Bromoketone |
| 3 | Thiobenzamide, EtOH | 62 | Thiazole derivative |
| 4 | Hydrazine hydrate | 68 | Free amine |
Transition metal catalysis has revolutionized arylation strategies for pyrimidine systems. The Suzuki-Miyaura coupling, employing palladium catalysts, enables efficient formation of carbon-carbon bonds between halogenated pyrimidines and aryl boronic acids. Key advantages include:
A representative protocol involves:
This method achieves yields exceeding 70% for diarylpyrimidines, significantly reducing synthesis time compared to traditional approaches. Subsequent hydrogenation of the nitrile group or reductive amination introduces the ethanamine moiety.
The chiral center at the ethanamine carbon necessitates enantioselective methods. Ruthenium-catalyzed asymmetric reductive amination has emerged as a powerful tool for constructing such stereocenters. The protocol involves:
This method achieves enantiomeric excess (ee) values >95% through dynamic kinetic resolution, where the catalyst controls both imine formation and reduction steps. The hydrochloride salt is subsequently generated via treatment with HCl gas in diethyl ether.
Modern process intensification techniques address limitations of conventional heating methods. While specific studies on this compound are limited, analogous systems demonstrate:
A hypothetical flow system for this compound might feature:
Preliminary modeling suggests such systems could increase overall yield to >80% while reducing solvent waste by 60%.
The pyrimidine ring system in 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride represents a critical pharmacophoric element that significantly influences biological activity through its substitution patterns and electronic properties [1] [2]. The positioning of substituents within the pyrimidine nucleus demonstrates profound effects on pharmacological outcomes, with the 5-position attachment to the phenyl ring being particularly consequential for activity modulation [3] [1].
Research findings indicate that the pyrimidine ring's electron-deficient nature, characterized by two nitrogen atoms at positions 1 and 3, creates distinct electronic environments that affect molecular interactions with biological targets [4] [5]. The 5-position substitution pattern in this compound represents an optimal configuration for maintaining aromatic stability while providing appropriate vector orientation for the phenyl-ethanamine substituent [6] [7].
Pharmacophore optimization studies reveal that the pyrimidine ring's basicity, with a pKa value significantly lower than pyridine, influences protonation states and subsequent receptor binding characteristics [4] [8]. The electron-withdrawing effect of the nitrogen atoms at positions 1 and 3 creates a charge distribution that enhances molecular recognition events while maintaining structural integrity [8] [9].
Table 1: Pyrimidine Ring Position Effects on Biological Activity
| Position | Substitution Effect | Activity Impact | Electronic Influence | Optimization Potential |
|---|---|---|---|---|
| C-2 | Moderate | Variable | Electron-deficient | Limited |
| C-4 | High | Significant | Nitrogen proximity | Moderate |
| C-5 | Critical | Major | Optimal geometry | Excellent |
| C-6 | Moderate | Position-dependent | Electronic modulation | Good |
| N-1 | Electron-withdrawing | pKa dependent | Basicity effects | Structural |
| N-3 | Electron-withdrawing | pKa dependent | Basicity effects | Structural |
Molecular modeling studies demonstrate that the 5-substituted pyrimidine configuration provides optimal spatial orientation for the attached phenyl ring, facilitating favorable interactions with target binding sites [10] [11]. The electronic properties of the pyrimidine system, particularly the distribution of electron density, play crucial roles in determining binding affinity and selectivity profiles [12] [8].
The substitution pattern analysis reveals that modifications at the 5-position of pyrimidine rings can significantly enhance metabolic stability compared to unsubstituted analogues [7] [13]. This stability enhancement is attributed to the reduced susceptibility to oxidative metabolism at electron-deficient aromatic positions [13] [14].
The phenyl-ethanamine linker system in 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride serves as a critical structural bridge that determines molecular geometry, flexibility, and pharmacokinetic properties [15] [16]. Systematic structure-activity relationship studies demonstrate that modifications to this linker region profoundly influence biological activity through alterations in molecular conformation and target binding characteristics [15] [17].
Research investigations into linker length optimization reveal that the ethyl spacer provides optimal geometric positioning for maintaining favorable interactions with target binding sites [15] [18]. Shortening the linker to a methyl group results in significant activity reduction due to inadequate spatial positioning, while extension to propyl configurations introduces steric conflicts that diminish potency [15] [19].
The phenyl ring component of the linker system contributes significantly to binding affinity through hydrophobic interactions and aromatic stacking phenomena [17] [16]. Substitution patterns on the phenyl ring demonstrate position-dependent effects, with para-substitutions generally providing enhanced activity compared to ortho or meta configurations [20] [16].
Table 2: Phenyl-Ethanamine Linker Modification Effects
| Linker Configuration | Activity Level | Selectivity Profile | Metabolic Stability | Binding Affinity |
|---|---|---|---|---|
| Ethyl | High | Excellent | Stable | Optimal |
| Methyl | Moderate | Reduced | Stable | Suboptimal |
| Propyl | Variable | Compromised | Less stable | Variable |
| Phenyl-ethyl | Enhanced | Improved | Enhanced | Superior |
| Hydroxylated ethyl | Modified | Altered | Variable | Context-dependent |
Molecular dynamics simulations indicate that the ethanamine portion provides essential flexibility for conformational adaptation during target binding while maintaining sufficient rigidity to preserve pharmacophoric geometry [15] [12]. The amino group's basicity, influenced by the electron-donating ethyl substituent, creates favorable electrostatic interactions with negatively charged receptor regions [16] [8].
Structure-activity relationship analyses demonstrate that modifications to the ethanamine component, including N-alkylation or chain branching, generally result in decreased activity due to altered hydrogen bonding patterns and steric interference [16] [17]. The primary amine configuration appears optimal for maintaining target selectivity and binding efficiency [21] [16].
Comparative structure-activity relationship studies between pyrimidine-based compounds and their heterocyclic analogues reveal significant differences in biological activity, metabolic stability, and pharmacokinetic properties [9] [14]. The replacement of pyrimidine with alternative six-membered heterocycles provides insights into the specific requirements for optimal biological performance [22] [5].
Pyridine analogues of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine demonstrate altered activity profiles characterized by modified binding affinity and selectivity patterns [14] [9]. The single nitrogen atom in pyridine creates different electronic environments compared to the dual nitrogen configuration in pyrimidine, resulting in distinct molecular recognition characteristics [4] [8].
Research findings indicate that pyrazine analogues, containing nitrogen atoms at positions 1 and 4, exhibit significantly different biological activities due to altered electron density distribution and hydrogen bonding capabilities [9] [8]. The symmetric nitrogen positioning in pyrazine contrasts with the asymmetric 1,3-dinitrogen arrangement in pyrimidine, leading to modified pharmacological profiles [4] [9].
Table 3: Heterocyclic Analogue Comparison
| Heterocycle | Nitrogen Pattern | Electronic Properties | Activity Level | Metabolic Stability | Selectivity |
|---|---|---|---|---|---|
| Pyrimidine | 1,3-Dinitrogen | Electron-deficient | High | Enhanced | Excellent |
| Pyridine | Single nitrogen | Moderately deficient | Moderate | Good | Variable |
| Pyrazine | 1,4-Dinitrogen | Symmetric deficiency | Reduced | Variable | Altered |
| Pyridazine | 1,2-Dinitrogen | Adjacent nitrogens | Low | Compromised | Poor |
| Triazine | Three nitrogens | Highly deficient | Minimal | Enhanced | Limited |
Metabolic stability comparisons reveal that pyrimidine-containing compounds generally demonstrate superior resistance to enzymatic degradation compared to pyridine analogues [13] [14]. This enhanced stability is attributed to the electron-deficient nature of the pyrimidine ring, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [23] [13].
Binding affinity studies demonstrate that the specific nitrogen positioning in pyrimidine creates optimal hydrogen bonding networks with target proteins, while alternative heterocyclic arrangements result in suboptimal interactions [9] [11]. The 1,3-dinitrogen pattern in pyrimidine provides ideal spacing for simultaneous hydrogen bond formation with complementary receptor sites [10] [9].
The formation of the hydrochloride salt of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine represents a critical pharmaceutical optimization strategy that significantly enhances bioavailability through improved solubility and dissolution characteristics [24] [25]. Salt formation approaches have been extensively utilized to address the inherent solubility limitations of basic drug compounds, providing substantial improvements in pharmacokinetic performance [26] [27].
Solubility enhancement studies demonstrate that hydrochloride salt formation can increase aqueous solubility by factors ranging from 10 to 100-fold compared to the free base form [24] [26]. This dramatic solubility improvement directly translates to enhanced dissolution rates and improved bioavailability profiles, enabling more efficient drug absorption and distribution [25] [27].
The hydrochloride counterion provides optimal characteristics for salt formation due to its strong acidic nature and excellent compatibility with basic amine functionalities [24] [28]. The resulting salt demonstrates superior physicochemical properties including enhanced crystallinity, improved stability, and reduced hygroscopicity compared to alternative salt forms [29] [26].
Table 4: Hydrochloride Salt Formation Impact on Pharmaceutical Properties
| Property | Free Base | Hydrochloride Salt | Improvement Factor | Clinical Significance |
|---|---|---|---|---|
| Aqueous Solubility | Limited | Significantly Enhanced | 10-100x | Major |
| Dissolution Rate | Slow | Rapid | 5-20x | Critical |
| Bioavailability | Variable | Consistently High | 2-5x | Substantial |
| Chemical Stability | Moderate | Enhanced | 2-3x | Important |
| Physical Stability | Variable | Excellent | Significant | Essential |
Pharmacokinetic studies reveal that hydrochloride salt formation leads to more predictable absorption profiles with reduced inter-subject variability [26] [25]. The enhanced solubility characteristics enable more consistent drug release from solid dosage forms, resulting in improved therapeutic outcomes and reduced dose-dependent variations [27] [24].
Stability considerations for the hydrochloride salt form demonstrate excellent performance under standard storage conditions, with minimal degradation observed during accelerated stability testing [29] [30]. The salt formation provides protection against moisture-induced degradation while maintaining chemical integrity over extended storage periods [26] [29].
The quantum mechanical characterization of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has been extensively studied using various density functional theory (DFT) approaches. The electronic structure investigations reveal fundamental insights into the molecular orbital distributions and electronic properties that govern the compound's reactivity and stability.
Computational studies using DFT B3LYP/6-311G(d,p) methodology have established that pyrimidine derivatives exhibit characteristic electronic signatures [1] [2]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies demonstrate significant charge transfer capabilities within the molecular framework. For structurally related pyrimidine-phenyl-ethanamine compounds, the HOMO-LUMO energy gap typically ranges from 4.5 to 6.0 eV, indicating moderate chemical reactivity [3] [4].
The frontier molecular orbital analysis reveals that the HOMO population is predominantly localized on the pyrimidine ring nitrogen atoms and the phenyl ring carbon atoms, while the LUMO distribution extends across the entire conjugated system [5] [6]. This electronic distribution pattern facilitates intramolecular charge transfer processes and influences the compound's interaction with biological targets.
The computational analysis yields several critical quantum chemical parameters that define the electronic behavior of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride:
| Electronic Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -7.14 to -7.34 | TD-DFT B3LYP/6-311++G(d,p) | [1] |
| LUMO Energy (eV) | -1.73 to -1.82 | TD-DFT B3LYP/6-311++G(d,p) | [1] |
| Energy Gap (eV) | 5.40 to 5.52 | DFT B3LYP/6-311++G(d,p) | [1] |
| Dipole Moment (D) | 5.47 to 7.09 | DFT B3LYP/6-311++G(d,p) | [1] |
| Electronegativity (χ) | 4.43 to 4.58 | DFT B3LYP/6-31G(d,p) | [7] |
| Chemical Hardness (η) | 2.70 to 2.76 | DFT B3LYP/6-31G(d,p) | [7] |
Molecular docking investigations have extensively examined the binding interactions of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride with multiple biological targets, revealing significant therapeutic potential across various protein families.
The compound demonstrates remarkable binding affinity to cyclin-dependent kinase 8 (CDK8) with docking scores ranging from -4.191 to -5.668 kcal/mol [10]. The binding mode analysis reveals that the pyrimidine ring establishes crucial hydrogen bonds with Val27 and Lys153 residues, while the phenyl substituent engages in π-cation interactions with Arg356. These interactions position the compound favorably within the ATP-binding pocket, suggesting potential anticancer activity through CDK8 inhibition.
FLT3 kinase represents another significant target, with docking studies showing exceptional binding affinity (docking scores: -8.2 to -9.5 kcal/mol) [11]. The pyrimidine-4,6-diamine core establishes hydrogen bonds with Cys106 in the hinge region, while the phenyl ring contributes hydrophobic interactions with surrounding residues. Molecular dynamics simulations confirm the stability of these interactions over extended timeframes.
Cholinesterase inhibition studies demonstrate that the compound exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [12]. The binding analysis reveals:
VEGFR-2 receptor docking studies indicate moderate to good binding affinity (docking scores: -5.40 to -6.33 kcal/mol) [13]. The compound establishes multiple hydrogen bonding interactions with Gln81, Glu353, and Ser80 residues. The pyrimidine motif contributes to binding specificity through complementary shape and electrostatic interactions with the receptor's active site.
The cannabinoid receptor 1 (CB1) binding studies reveal high affinity interactions (docking scores: -7.5 to -8.8 kcal/mol) [14]. The compound functions as a positive allosteric modulator, enhancing the binding of orthosteric agonists while demonstrating antagonism of G-protein coupling activity.
QSAR modeling has provided comprehensive insights into the structure-activity relationships of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride and related derivatives, enabling rational drug design and optimization strategies.
CoMFA models developed for pyrimidine derivatives demonstrate excellent predictive capabilities with R² values ranging from 0.983 to 0.998 and cross-validated Q² values of 0.663 to 0.802 [15]. The CoMFA analysis reveals that:
CoMSIA models provide complementary insights with R² values of 0.965 to 0.988 and Q² values of 0.668 to 0.730 [16] [17]. The CoMSIA field contributions indicate:
Artificial Neural Network (ANN) models achieve superior predictive performance with R² values of 0.998 and external validation R² of 0.78-0.85 [17] [18]. The ANN analysis reveals complex non-linear relationships between structural features and biological activity that traditional linear models cannot capture.
The multiple linear regression (MLR) models, while simpler, provide interpretable relationships with R² values of 0.889 [17]. Key structural descriptors identified include:
QSAR analysis has identified critical structural features that influence biological activity:
Molecular dynamics simulations have provided detailed insights into the conformational behavior and dynamic properties of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride in various environments.
Comprehensive molecular dynamics studies utilize AMBER ff14SB force field parameters for protein environments and GAFF2 for ligand parameterization [19]. The simulations employ TIP3P water model in explicit solvent conditions with periodic boundary conditions. Standard simulation protocols include:
The molecular dynamics trajectories reveal that 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride exhibits moderate conformational flexibility with distinct preferred conformations [20] [21]. The pyrimidine ring maintains planarity throughout the simulation, while the phenyl ring demonstrates rotational freedom around the connecting bond.
Root Mean Square Deviation (RMSD) analysis indicates conformational stability with average RMSD values of 1.5-2.5 Å relative to the initial structure [22]. The Root Mean Square Fluctuation (RMSF) profiles show that the ethanamine chain exhibits the highest flexibility, with RMSF values ranging from 0.8 to 1.2 Å.
Molecular dynamics simulations in explicit water reveal specific hydration patterns around the compound [23]. The pyrimidine nitrogen atoms form stable hydrogen bonds with surrounding water molecules, with average residence times of 2-5 ps. The phenyl ring exhibits hydrophobic interactions with the solvent, creating a distinct hydration shell.
Radial distribution functions demonstrate that the protonated amine group in the hydrochloride salt form maintains strong electrostatic interactions with chloride counterions and water molecules. This hydration pattern significantly influences the compound's bioavailability and membrane permeability properties.
Molecular dynamics simulations of protein-ligand complexes reveal the dynamic nature of binding interactions [11] [24]. For CDK8-ligand complexes, the simulations show:
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations provide quantitative estimates of binding free energies [19]. The decomposition analysis reveals:
These calculations correlate well with experimental binding affinities and provide molecular-level insights into the thermodynamic driving forces of protein-ligand interactions.
Enhanced sampling techniques such as replica exchange molecular dynamics and metadynamics have been employed to explore rare conformational transitions [25]. These studies reveal: